molecular formula C8H5ClN2O2 B1384428 4-Chloroquinazoline-6,7-diol CAS No. 1145671-36-8

4-Chloroquinazoline-6,7-diol

Cat. No. B1384428
M. Wt: 196.59 g/mol
InChI Key: UNQTWJOLTBKYPZ-UHFFFAOYSA-N
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Description

4-Chloroquinazoline-6,7-diol is a chemical compound with the CAS Number: 1145671-36-8 . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-chloroquinazoline-6,7-diol or its derivatives involves various chemical reactions. For instance, one method involves the reaction between 4-chloroquinazoline and aniline in n-butanol, which is heated at reflux for a certain period . Another method involves the reaction of 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) with 3-chloro-4-fluoroaniline in i-PrOH .


Molecular Structure Analysis

The molecular structure of 4-chloroquinazoline-6,7-diol consists of 19 bonds in total. These include 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

4-Chloroquinazoline-6,7-diol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Therapeutic Agents in Urinary Bladder Cancer Therapy

  • Scientific Field: Medicinal and Pharmaceutical Chemistry .
  • Summary of the Application: Quinazoline derivatives are being studied as potential therapeutic agents in urinary bladder cancer therapy . They constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
  • Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
  • Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis of Quinazoline Derivatives

  • Scientific Field: Organic Synthesis and Medicinal Chemistry .
  • Summary of the Application: Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
  • Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .
  • Results or Outcomes: The quinazoline core is found in several natural products isolated from plants, animals, and microorganisms . Nitrogen heterocycles may have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Safety And Hazards

The safety data sheet for 4-Chloroquinazoline-6,7-diol indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given artificial respiration if necessary .

Future Directions

Quinazolines, including 4-Chloroquinazoline-6,7-diol, have been extensively studied in the field of medicinal chemistry due to their wide range of biological activities . They have been found to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, future research may focus on exploring these properties further and developing new quinazoline-based compounds as potential drugs for various diseases .

properties

IUPAC Name

4-chloroquinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQTWJOLTBKYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695040
Record name 4-Chloro-6-hydroxyquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline-6,7-diol

CAS RN

1145671-36-8
Record name 4-Chloro-6-hydroxyquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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